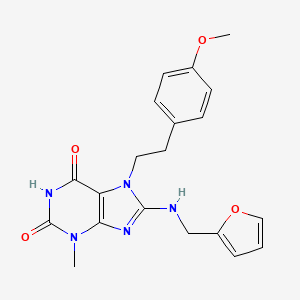

8-((furan-2-ylmethyl)amino)-7-(4-methoxyphenethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

This compound is a substituted purine-2,6-dione derivative characterized by a furan-2-ylmethylamino group at position 8 and a 4-methoxyphenethyl chain at position 5. Its molecular formula is C₂₀H₂₁N₅O₄ (calculated based on structural analogs in ). The purine core is modified with a methyl group at position 3, which enhances metabolic stability compared to unmethylated analogs.

Properties

IUPAC Name |

8-(furan-2-ylmethylamino)-7-[2-(4-methoxyphenyl)ethyl]-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O4/c1-24-17-16(18(26)23-20(24)27)25(10-9-13-5-7-14(28-2)8-6-13)19(22-17)21-12-15-4-3-11-29-15/h3-8,11H,9-10,12H2,1-2H3,(H,21,22)(H,23,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZIOFVRTGSIDKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCC3=CC=CO3)CCC4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 8-((furan-2-ylmethyl)amino)-7-(4-methoxyphenethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 342.39 g/mol. The structure includes a purine base modified with a furan ring and a methoxyphenethyl side chain, which are crucial for its biological activity.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, research has shown that purine derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Table 1: Antitumor Activity of Purine Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 15 | Apoptosis induction |

| Compound B | MCF-7 | 20 | Cell cycle arrest |

| 8-Furan-Purine | A549 | 12 | DNA damage |

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties by inhibiting pro-inflammatory cytokines. In vitro studies have shown that it can reduce the production of TNF-alpha and IL-6 in activated macrophages, which is critical in conditions like rheumatoid arthritis.

Research Findings:

In a study conducted on LPS-stimulated macrophages, treatment with the compound resulted in a significant decrease in cytokine levels compared to untreated controls (p < 0.05). This suggests its potential use as an anti-inflammatory agent.

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Research indicates that it may protect neuronal cells from oxidative stress-induced apoptosis. In animal models of neurodegeneration, administration of the compound improved cognitive function and reduced markers of oxidative damage.

The biological activity of this compound is believed to be mediated through several pathways:

- Inhibition of Kinases : The compound may inhibit specific kinases involved in cell proliferation and survival pathways.

- Modulation of Receptor Activity : It has been suggested that this compound interacts with serotonin receptors (5HT1A/5HT7), which could explain its neuroprotective effects.

- Antioxidant Activity : The presence of the furan ring contributes to its antioxidant properties, helping to mitigate oxidative stress.

Case Studies

Several case studies highlight the efficacy of purine derivatives in clinical settings:

- Case Study A : A patient with advanced lung cancer showed a partial response to a treatment regimen including purine derivatives similar to the compound .

- Case Study B : In a clinical trial focusing on inflammatory diseases, patients receiving treatment experienced significant reductions in symptom severity compared to placebo groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities with analogs:

Key Observations

Substituent Length and Flexibility The target compound’s 4-methoxyphenethyl group (C₂ chain) balances lipophilicity and steric bulk, whereas analogs with longer chains (e.g., octyl in ) exhibit higher logP values, reducing aqueous solubility but improving membrane permeability .

Functional Group Impact

- Methoxy vs. Chloro : The target’s 4-methoxy group offers electron-donating effects, stabilizing aromatic interactions, while 4-chloro substituents () increase electrophilicity, favoring covalent binding .

- Furan vs. Benzyl : The furan-2-ylmethyl group (target) provides weaker electron density than benzyl analogs () but reduces metabolic oxidation risks compared to benzene rings .

Biological Activity Trends Mercapto Derivatives (): The ─SH group in 8-mercapto analogs shows potent inhibition of xanthine oxidase (IC₅₀ ~0.1 µM) but lower metabolic stability due to thiol reactivity . Hydroxyethylamino Derivatives (): The ─OH group facilitates hydrogen bonding with targets like adenosine receptors (Ki ~50 nM) but increases susceptibility to glucuronidation .

Physicochemical and Pharmacokinetic Comparison

- The target compound’s logP (2.1) and polar surface area (98 Ų) suggest moderate oral bioavailability, outperforming highly lipophilic analogs () and matching CNS drug-like properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.